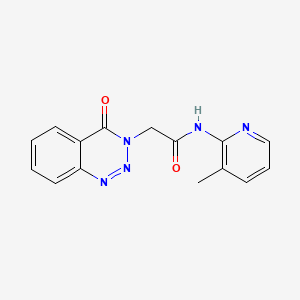![molecular formula C15H22FN3O3S B4504377 1-[(dimethylamino)sulfonyl]-N-(4-fluorobenzyl)-3-piperidinecarboxamide](/img/structure/B4504377.png)
1-[(dimethylamino)sulfonyl]-N-(4-fluorobenzyl)-3-piperidinecarboxamide
Vue d'ensemble
Description
1-[(dimethylamino)sulfonyl]-N-(4-fluorobenzyl)-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C15H22FN3O3S and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.13659091 g/mol and the complexity rating of the compound is 499. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Sulfonamides and Their Applications
Sulfonamides are a class of compounds that have shown a wide range of applications in scientific research due to their presence in many clinically used drugs, such as diuretics, carbonic anhydrase inhibitors, antiepileptics, and antipsychotic medications. The primary sulfonamide moiety is integral to the efficacy of these compounds in treating various conditions. Recent research has focused on novel drugs incorporating the sulfonamide group, with applications extending to antiglaucoma agents targeting carbonic anhydrase isoforms CA IX/XII, antitumor activity through apricoxib (a COX2 inhibitor), and pazopanib, a multi-targeted receptor tyrosine kinase inhibitor. These developments highlight the potential for sulfonamides to serve as selective drugs for glaucoma, cancer therapy, and diagnostic tools, showcasing their versatility and importance in medicinal chemistry (Carta, Scozzafava, & Supuran, 2012).
N-sulfonylamino Azinones and Their Biological Significance
N-sulfonylamino azinones represent a significant interest in the scientific community, with extensive investigations into their biological activities. These compounds have been identified as possessing diuretic, antihypertensive, anti-inflammatory, and anticancer properties. Specifically, their role as competitive AMPA receptor antagonists suggests their utility in treating neurological disorders such as epilepsy and schizophrenia. The exploration of N-sulfonylamino azinones underscores the ongoing need for novel sulfonamide derivatives with enhanced biological efficacy (Elgemeie, Azzam, & Elsayed, 2019).
Indolylarylsulfones in HIV Therapy
Indolylarylsulfones have emerged as a potent class of human immunodeficiency virus type 1 non-nucleoside reverse transcriptase inhibitors. Their development, guided by structure-activity relationship studies, has led to promising drug candidates for AIDS treatment in combination with other antiretroviral agents. This reflects the potential of sulfonamide derivatives in contributing to effective HIV therapy and the broader implications for treating related infections (Famiglini & Silvestri, 2018).
Environmental and Biodegradation Studies of Polyfluoroalkyl Chemicals
The environmental persistence and toxicological concerns associated with polyfluoroalkyl chemicals have led to studies on their biodegradation. Understanding the microbial degradation pathways of these substances is crucial for assessing their environmental fate and the formation of perfluoroalkyl acids, which pose significant health risks. Research into the degradation of fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives provides insights into the potential for reducing environmental and human exposure to these persistent pollutants (Liu & Avendaño, 2013).
Propriétés
IUPAC Name |
1-(dimethylsulfamoyl)-N-[(4-fluorophenyl)methyl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O3S/c1-18(2)23(21,22)19-9-3-4-13(11-19)15(20)17-10-12-5-7-14(16)8-6-12/h5-8,13H,3-4,9-11H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDPTXNLNDBLNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCCC(C1)C(=O)NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1-ethyl-1H-indol-3-yl)-2-[4-(4-fluorophenyl)-1-piperazinyl]ethanone](/img/structure/B4504304.png)

![N-[(3-methoxyphenyl)methyl]-2-(4-methylphenyl)azepane-1-carboxamide](/img/structure/B4504318.png)
![N-{2-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B4504326.png)

![N-[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)ethyl]-4-morpholinecarboxamide](/img/structure/B4504330.png)
![1-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid](/img/structure/B4504334.png)
![N-cyclopropyl-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4504338.png)
![2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B4504341.png)
![2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isopropylacetamide](/img/structure/B4504354.png)
![2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-phenethylacetamide](/img/structure/B4504359.png)

![2-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B4504374.png)
![N-(1,3-benzodioxol-5-yl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4504388.png)
